

Application Notes and Protocols for Hair Growth Studies Using AH001

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Compound of Interest

Compound Name: AH001

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Introduction

AH001 is a first-in-class selective protein degrader being investigated for the treatment of androgenetic alopecia (AGA).[1][2] Developed by AnHorn Medicines, **AH001** represents a novel therapeutic strategy by targeting and eliminating key proteins implicated in the pathophysiology of hair loss.[1][2] Unlike conventional therapies such as minoxidil and finasteride that aim to stimulate hair follicles or inhibit enzymes, **AH001** is designed to directly remove the proteins driving the miniaturization of hair follicles characteristic of AGA.[1][2] As of March 2025, **AH001** has entered Phase I clinical trials in the United States to evaluate its safety, tolerability, and pharmacokinetics.[1][2][3]

These application notes provide detailed protocols for preclinical evaluation of **AH001**'s efficacy in promoting hair growth. The described experiments are designed to assess the compound's activity in in vitro, ex vivo, and in vivo models, and to elucidate its mechanism of action by examining its effects on key signaling pathways involved in hair follicle cycling.

Key Signaling Pathways in Hair Growth

The hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen). This cycle is regulated by a complex interplay of signaling pathways.

Understanding these pathways is crucial for evaluating the mechanism of action of novel hair growth modulators like **AH001**.

- **Wnt/ β -catenin Pathway:** This pathway is a master regulator of hair follicle development and regeneration.[4] Activation of Wnt signaling leads to the stabilization and nuclear translocation of β -catenin, which in turn activates target genes that promote the proliferation and differentiation of hair follicle stem cells, initiating the anagen phase.[5][4]
- **Sonic Hedgehog (SHH) Pathway:** The SHH pathway is critical for hair follicle morphogenesis during embryogenesis and for activating dormant hair follicles to re-enter the anagen phase in adults.[6][7] The SHH protein acts as a signaling molecule that instructs hair follicles to grow.[6]
- **Fibroblast Growth Factor (FGF) Pathway:** Various FGFs and their receptors are expressed in the hair follicle and play diverse roles throughout the hair cycle.[8][9] For instance, FGF7 and FGF10 are known to be involved in initiating the anagen phase, while FGF5 is associated with the transition to the catagen phase.[8][10]

In Vitro Efficacy Assessment

Human Dermal Papilla Cell (hDPC) Proliferation Assay

Dermal papilla cells play a crucial role in regulating hair follicle growth. This assay assesses the effect of **AH001** on the proliferation of these cells.

Protocol:

- **Cell Culture:** Culture primary human dermal papilla cells (hDPCs) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Seeding:** Seed hDPCs into 96-well plates at a density of 5×10^3 cells per well and allow them to adhere overnight.
- **Treatment:** Replace the medium with a serum-free medium for 24 hours to synchronize the cells. Then, treat the cells with varying concentrations of **AH001** (e.g., 0.1, 1, 10, 100 μ M) and a vehicle control (e.g., DMSO). Include Minoxidil as a positive control.[11]
- **Incubation:** Incubate the plates for 48-72 hours.

- Proliferation Assay: Add a proliferation reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
- Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Table 1: Effect of **AH001** on hDPC Proliferation

Treatment	Concentration (µM)	Mean Absorbance (OD)	Standard Deviation	% Proliferation vs. Vehicle
Vehicle (DMSO)	-	0.85	0.05	100%
AH001	0.1	0.92	0.06	108%
AH001	1	1.15	0.08	135%
AH001	10	1.45	0.10	171%
AH001	100	1.38	0.09	162%
Minoxidil	10	1.28	0.07	151%

Ex Vivo Efficacy Assessment

Human Hair Follicle Organ Culture

This model allows for the study of hair growth in a system that closely mimics the in vivo environment.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Protocol:

- Hair Follicle Isolation: Isolate anagen VI hair follicles from human scalp skin obtained from cosmetic surgery.[\[15\]](#) Dissect the follicles under a stereomicroscope.
- Culture: Place individual hair follicles in 24-well plates containing Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

- Treatment: Add **AH001** at various concentrations to the culture medium. Use a vehicle control and a positive control (e.g., Minoxidil).
- Incubation: Culture the hair follicles for 7-10 days at 37°C in a 5% CO2 incubator.
- Measurement of Hair Shaft Elongation: Measure the length of the hair shaft daily using a calibrated microscope and imaging software.
- Data Analysis: Calculate the mean daily hair shaft elongation for each treatment group.

Table 2: Effect of **AH001** on Hair Shaft Elongation in Ex Vivo Hair Follicle Culture

Treatment	Concentration (µM)	Day 0 Length (mm)	Day 7 Length (mm)	Mean Elongation (mm/day)
Vehicle (DMSO)	-	2.1 ± 0.2	2.5 ± 0.3	0.057
AH001	1	2.2 ± 0.2	3.1 ± 0.4	0.129
AH001	10	2.1 ± 0.3	3.8 ± 0.5	0.243
AH001	100	2.2 ± 0.2	3.6 ± 0.4	0.200
Minoxidil	10	2.1 ± 0.2	3.3 ± 0.3	0.171

In Vivo Efficacy Assessment

C57BL/6 Mouse Hair Growth Model

The C57BL/6 mouse is a commonly used model for hair growth studies due to the synchronized hair cycle on their backs.[\[16\]](#)[\[17\]](#)

Protocol:

- Animal Model: Use 7-week-old male C57BL/6 mice, which are in the telogen phase of the hair cycle.
- Depilation: Anesthetize the mice and remove the hair from a defined area on their backs using clippers and a depilatory cream.

- Treatment: Topically apply a solution of **AH001** (e.g., 0.1%, 1%, 2% in a suitable vehicle) to the depilated area daily for 21-28 days. Include a vehicle control group and a positive control group (e.g., 5% Minoxidil solution).^[18]
- Monitoring Hair Growth: Visually monitor and photograph the treated area every 3-4 days. Score the hair growth based on a visual scale (e.g., 0 = no growth, 5 = complete hair coverage).
- Histological Analysis: At the end of the study, collect skin biopsies from the treated areas for histological analysis. Stain with Hematoxylin and Eosin (H&E) to assess hair follicle morphology and staging (anagen vs. telogen).
- Data Analysis: Compare the hair growth scores and the percentage of anagen hair follicles between the treatment groups.

Table 3: Effect of **AH001** on Hair Regrowth in C57BL/6 Mice

Treatment	Concentration	Mean Hair Growth Score (Day 21)	% Anagen Follicles (Day 21)
Vehicle	-	1.5 ± 0.5	25%
AH001	0.1%	2.8 ± 0.6	55%
AH001	1%	4.2 ± 0.4	85%
AH001	2%	4.0 ± 0.5	80%
Minoxidil	5%	3.8 ± 0.5	75%

Mechanism of Action Studies

Western Blot Analysis of Signaling Pathway Proteins

This protocol is designed to investigate the effect of **AH001** on the key signaling pathways involved in hair growth.

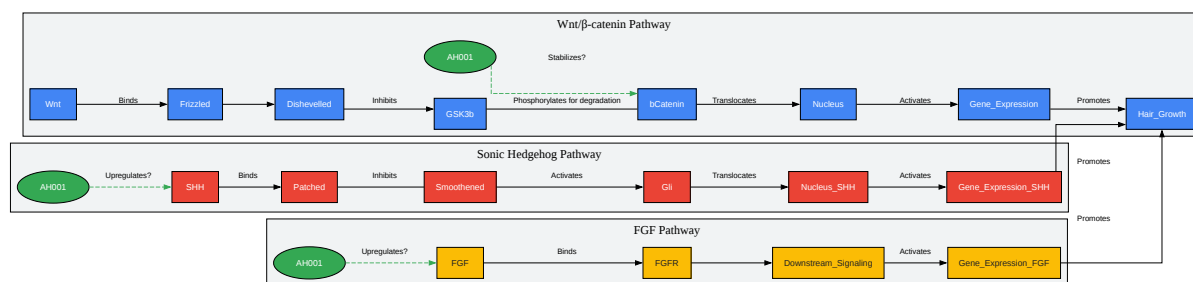
Protocol:

- **Cell Culture and Treatment:** Culture hDPCs and treat them with **AH001** as described in the proliferation assay protocol.
- **Protein Extraction:** After 24-48 hours of treatment, lyse the cells and extract total protein.
- **Protein Quantification:** Determine the protein concentration using a BCA assay.
- **SDS-PAGE and Western Blotting:** Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- **Antibody Incubation:** Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., β -catenin, p- β -catenin, SHH, Gli1, FGF7) and a loading control (e.g., GAPDH).
- **Detection:** Incubate with a secondary antibody conjugated to HRP and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- **Densitometry Analysis:** Quantify the protein band intensities and normalize them to the loading control.

Table 4: Effect of **AH001** on Key Hair Growth Signaling Proteins in hDPCs

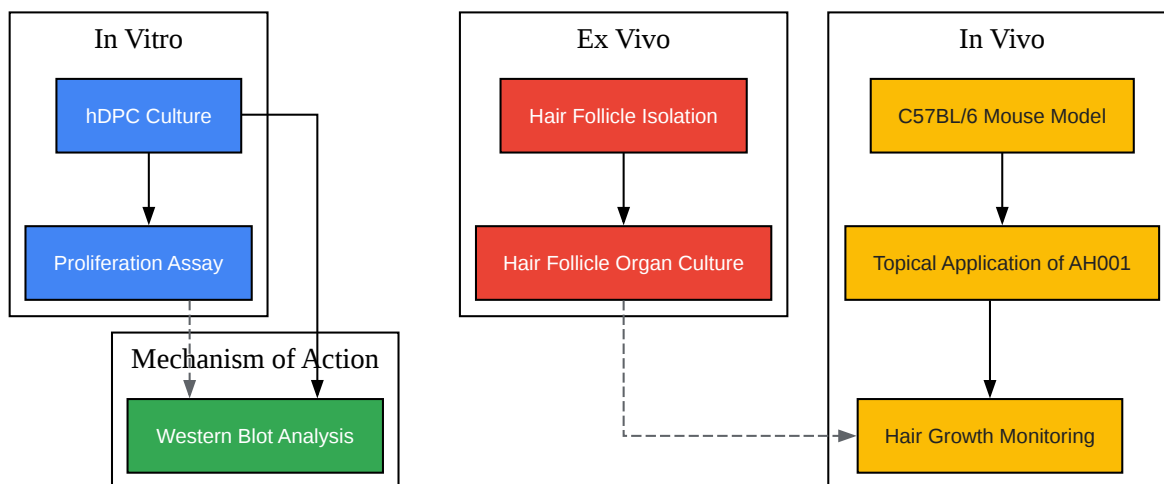
Treatment	Concentration (μ M)	β -catenin (Relative Expression)	SHH (Relative Expression)	FGF7 (Relative Expression)
Vehicle	-	1.0	1.0	1.0
AH001	1	1.8	1.5	1.3
AH001	10	2.5	2.1	1.9
AH001	100	2.3	1.9	1.7

Visualizations



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Caption: Key signaling pathways regulating hair growth and potential points of intervention for **AH001**.



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Caption: Overall experimental workflow for the preclinical evaluation of **AH001**.



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Caption: Logical relationship from **AH001**'s mechanism of action to the promotion of hair growth.

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